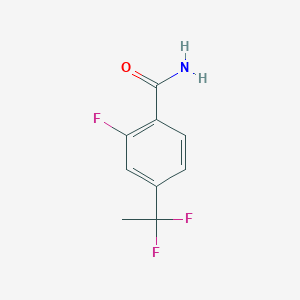
4-(1,1-Difluoroethyl)-2-fluoro-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Difluoroethyl)-2-fluoro-benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluoroethyl group and a fluoro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide typically involves the introduction of the difluoroethyl group and the fluoro group onto a benzamide core. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a difluoroethylating reagent and a fluorinating agent under controlled conditions. For example, the reaction of 4-amino-2-fluorobenzamide with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Difluoroethyl)-2-fluoro-benzamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The difluoroethyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Electrophilic Aromatic Substitution: Formation of halogenated or nitrated benzamides.
Reduction: Formation of amines from the reduction of the carbonyl group.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoroethyl)-2-fluoro-benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique fluorinated structure makes it a potential candidate for drug design and development. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: The compound can be used as a building block for the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets.
Materials Science: The compound’s fluorinated groups can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the interactions of fluorinated molecules with biological systems.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-benzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes, receptors, or other proteins. For example, the difluoroethyl group can mimic the steric and electronic properties of a methoxy group, allowing the compound to interact with biological targets in a similar manner. Additionally, the fluoro group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,1-Difluoroethyl)benzenesulfonyl chloride
- 1-Bromo-4-(1,1-difluoroethyl)benzene
- 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Uniqueness
4-(1,1-Difluoroethyl)-2-fluoro-benzamide is unique due to the combination of the difluoroethyl group and the fluoro group on the benzamide core. This specific arrangement of functional groups can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both difluoroethyl and fluoro groups can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8F3NO |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
4-(1,1-difluoroethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C9H8F3NO/c1-9(11,12)5-2-3-6(8(13)14)7(10)4-5/h2-4H,1H3,(H2,13,14) |
Clave InChI |
KWTHCOVFXZZCPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)C(=O)N)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


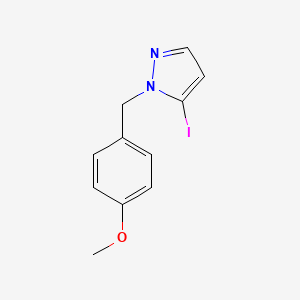
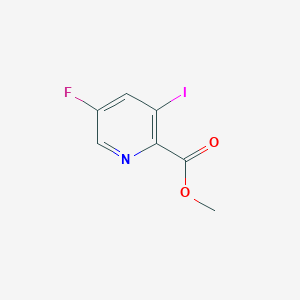
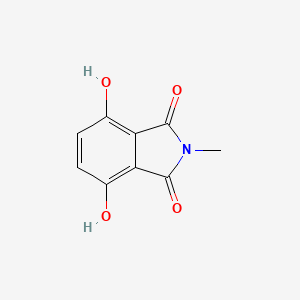
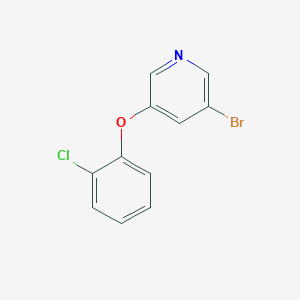
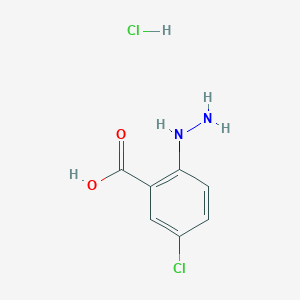


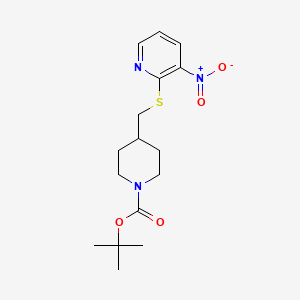
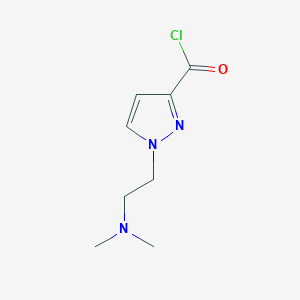
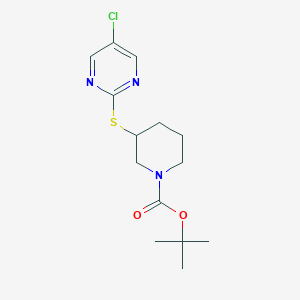
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
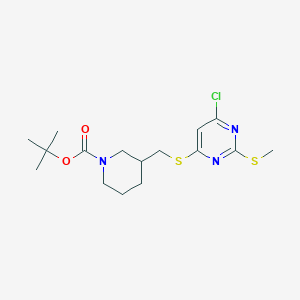
![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)

